3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide
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Overview
Description
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide is a chemical compound with a complex structure that includes a chloro group, a cyanocyclobutyl group, a hydroxy group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyanocyclobutyl group: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the hydroxy group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the methylbenzamide group: This can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyanocyclobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide
- 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide
- 3-chloro-N-(1-cyanocyclobutyl)-N-cyclopropylpyridine-4-carboxamide
Uniqueness
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that lack this functional group.
Properties
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(13(8-15)5-2-6-13)12(18)9-3-4-11(17)10(14)7-9/h3-4,7,17H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMVHLSRAFOWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)O)Cl)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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